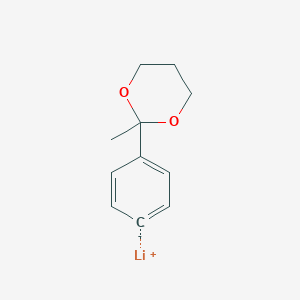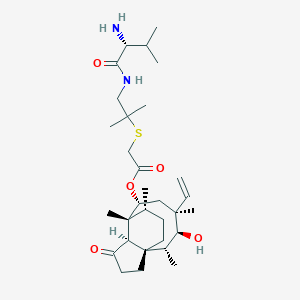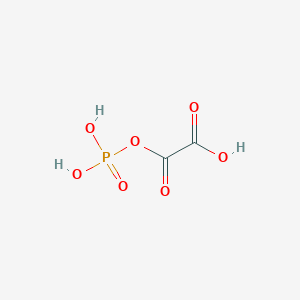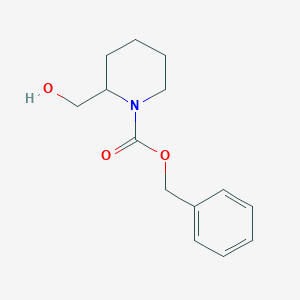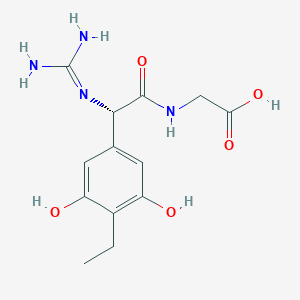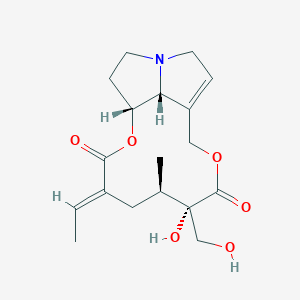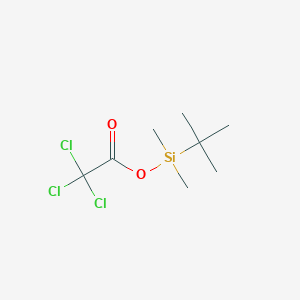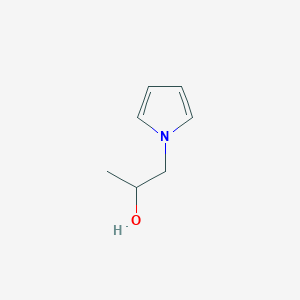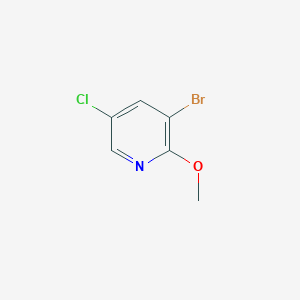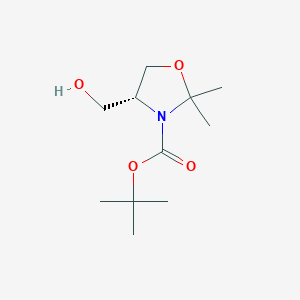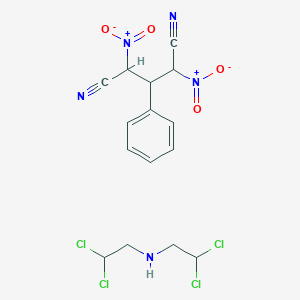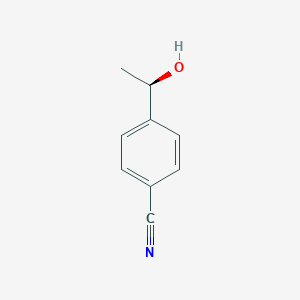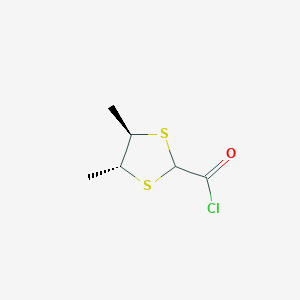
(4R,5R)-4,5-Dimethyl-1,3-dithiolane-2-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R,5R)-4,5-Dimethyl-1,3-dithiolane-2-carbonyl chloride, also known as DMTS-Cl, is a chemical compound that has been widely used in scientific research due to its unique properties. DMTS-Cl is a reactive intermediate that contains a carbonyl chloride group and a dithiolane ring. This compound has been used in various fields such as organic synthesis, material science, and medicinal chemistry.
Mécanisme D'action
(4R,5R)-4,5-Dimethyl-1,3-dithiolane-2-carbonyl chloride is a reactive intermediate that can undergo various reactions such as nucleophilic substitution, addition, and elimination reactions. The carbonyl chloride group in (4R,5R)-4,5-Dimethyl-1,3-dithiolane-2-carbonyl chloride is highly reactive and can react with various nucleophiles such as amines, alcohols, and thiols. The dithiolane ring in (4R,5R)-4,5-Dimethyl-1,3-dithiolane-2-carbonyl chloride can also undergo various reactions such as oxidation and reduction.
Effets Biochimiques Et Physiologiques
(4R,5R)-4,5-Dimethyl-1,3-dithiolane-2-carbonyl chloride has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the nervous system. (4R,5R)-4,5-Dimethyl-1,3-dithiolane-2-carbonyl chloride has also been shown to have antioxidant properties and can scavenge free radicals in the body.
Avantages Et Limitations Des Expériences En Laboratoire
(4R,5R)-4,5-Dimethyl-1,3-dithiolane-2-carbonyl chloride has several advantages for use in lab experiments. It is a stable and easily synthesized compound that can be used as a reagent in various reactions. (4R,5R)-4,5-Dimethyl-1,3-dithiolane-2-carbonyl chloride is also a versatile compound that can undergo various reactions and can be used in different fields such as organic synthesis, material science, and medicinal chemistry.
However, (4R,5R)-4,5-Dimethyl-1,3-dithiolane-2-carbonyl chloride also has some limitations for use in lab experiments. It is a toxic and corrosive compound that requires careful handling and disposal. (4R,5R)-4,5-Dimethyl-1,3-dithiolane-2-carbonyl chloride can also react with water and air, which can affect its stability and reactivity.
Orientations Futures
There are several future directions for the use of (4R,5R)-4,5-Dimethyl-1,3-dithiolane-2-carbonyl chloride in scientific research. One potential direction is the development of new synthetic methodologies that use (4R,5R)-4,5-Dimethyl-1,3-dithiolane-2-carbonyl chloride as a reagent. Another direction is the use of (4R,5R)-4,5-Dimethyl-1,3-dithiolane-2-carbonyl chloride in the preparation of new materials and coatings with unique properties. In medicinal chemistry, (4R,5R)-4,5-Dimethyl-1,3-dithiolane-2-carbonyl chloride can be used as a protecting group for the synthesis of new drugs with improved pharmacological properties. Finally, the biochemical and physiological effects of (4R,5R)-4,5-Dimethyl-1,3-dithiolane-2-carbonyl chloride can be further explored to understand its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of (4R,5R)-4,5-Dimethyl-1,3-dithiolane-2-carbonyl chloride can be achieved through a reaction between 4,5-dimethyl-1,3-dithiolane-2-thione and phosgene. The reaction can be carried out in anhydrous conditions using a solvent such as dichloromethane. The product can be purified through column chromatography or recrystallization.
Applications De Recherche Scientifique
(4R,5R)-4,5-Dimethyl-1,3-dithiolane-2-carbonyl chloride has been widely used in scientific research due to its unique properties. It has been used as a reagent in organic synthesis for the preparation of various compounds such as β-lactams, sulfones, and thioesters. (4R,5R)-4,5-Dimethyl-1,3-dithiolane-2-carbonyl chloride has also been used in material science for the preparation of thin films and coatings. In medicinal chemistry, (4R,5R)-4,5-Dimethyl-1,3-dithiolane-2-carbonyl chloride has been used as a protecting group for the synthesis of various drugs.
Propriétés
Numéro CAS |
106723-96-0 |
|---|---|
Nom du produit |
(4R,5R)-4,5-Dimethyl-1,3-dithiolane-2-carbonyl chloride |
Formule moléculaire |
C6H9ClOS2 |
Poids moléculaire |
196.7 g/mol |
Nom IUPAC |
(4R,5R)-4,5-dimethyl-1,3-dithiolane-2-carbonyl chloride |
InChI |
InChI=1S/C6H9ClOS2/c1-3-4(2)10-6(9-3)5(7)8/h3-4,6H,1-2H3/t3-,4-/m1/s1 |
Clé InChI |
VYQBFMUHAIBYLF-QWWZWVQMSA-N |
SMILES isomérique |
C[C@@H]1[C@H](SC(S1)C(=O)Cl)C |
SMILES |
CC1C(SC(S1)C(=O)Cl)C |
SMILES canonique |
CC1C(SC(S1)C(=O)Cl)C |
Synonymes |
1,3-Dithiolane-2-carbonylchloride,4,5-dimethyl-,(2alpha,4alpha,5beta)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



